Silane, (4-methoxyphenoxy)trimethyl-

Description

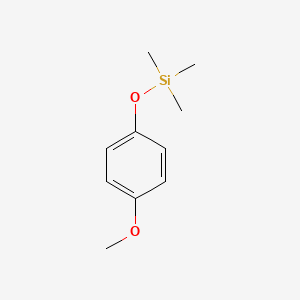

Silane, (4-methoxyphenoxy)trimethyl- is an organosilicon compound featuring a trimethylsilane group [(CH₃)₃Si–] bonded to a 4-methoxyphenoxy moiety. The 4-methoxyphenoxy group consists of a phenyl ring substituted with a methoxy (–OCH₃) group at the para position.

Properties

CAS No. |

6689-38-9 |

|---|---|

Molecular Formula |

C10H16O2Si |

Molecular Weight |

196.32 g/mol |

IUPAC Name |

(4-methoxyphenoxy)-trimethylsilane |

InChI |

InChI=1S/C10H16O2Si/c1-11-9-5-7-10(8-6-9)12-13(2,3)4/h5-8H,1-4H3 |

InChI Key |

TXFCNWLJGZXMHT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)O[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

A common synthetic approach to prepare aryltrimethylsilanes involves:

- Starting from a 4-methoxyphenol or 4-methoxyphenyl halide precursor.

- Reacting with chlorotrimethylsilane or trimethylsilyl reagents under base catalysis or transition metal catalysis (e.g., palladium-catalyzed cross-coupling).

- The reaction typically proceeds via nucleophilic substitution or cross-coupling to attach the trimethylsilyl group to the aromatic ring at the para position relative to the methoxy group.

Specific Preparation via Phenol Silylation

One documented method is the silylation of 4-methoxyphenol with chlorotrimethylsilane in the presence of a base such as triethylamine. The base scavenges the HCl formed, driving the reaction to completion and yielding the desired trimethylsilyl ether:

$$

\text{4-Methoxyphenol} + \text{ClSi(CH}3)3 \xrightarrow[\text{Base}]{\text{Solvent}} \text{Silane, (4-methoxyphenoxy)trimethyl-} + \text{HCl}

$$

This reaction is typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran under inert atmosphere to avoid moisture, which can hydrolyze the chlorosilane.

Alternative Routes via Cross-Coupling

Another method involves palladium-catalyzed cross-coupling of aryl halides (e.g., 4-bromoanisole) with hexamethyldisilane or other silicon nucleophiles to form the aryltrimethylsilane. This method allows for more selective and mild conditions and is useful for substrates sensitive to strong bases.

Preparation of Related Silyl Ethers and Fluorosulfates

Related compounds such as tert-butyldimethyl(4-vinylphenoxy)silane have been prepared via chlorosilane reaction with 4-vinylphenol, demonstrating the feasibility of preparing silyl ethers from phenolic precursors. Similar approaches can be adapted for trimethylsilyl derivatives.

Reaction Conditions and Yields

- The silylation reactions usually proceed at room temperature to slightly elevated temperatures (0–50 °C).

- Reaction times vary from 1 to several hours depending on the reagents and catalysts used.

- Yields reported for similar silylation reactions range from moderate to excellent (70–99%), with purification typically by distillation or chromatography.

- The presence of moisture must be strictly controlled to prevent hydrolysis of sensitive chlorosilanes.

Data Table: Typical Preparation Parameters for Silane, (4-methoxyphenoxy)trimethyl-

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting material | 4-Methoxyphenol or 4-bromoanisole | Purity >98% |

| Silicon reagent | Chlorotrimethylsilane or hexamethyldisilane | Anhydrous |

| Catalyst | Triethylamine (base) or Pd catalyst (cross-coupling) | Base scavenges HCl; Pd for coupling |

| Solvent | Dichloromethane, tetrahydrofuran, or toluene | Anhydrous, inert atmosphere |

| Temperature | 0–50 °C | Room temperature typical |

| Reaction time | 1–6 hours | Monitored by TLC or GC-MS |

| Yield | 70–99% | Depends on method and purity |

| Purification | Column chromatography or distillation | To remove unreacted reagents and byproducts |

Chemical Reactions Analysis

Types of Reactions

Silane, (4-methoxyphenoxy)trimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanol derivatives.

Reduction: Reduction reactions can convert the silane group to a silyl ether.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include silanol derivatives, silyl ethers, and various substituted phenoxy compounds .

Scientific Research Applications

Silane, (4-methoxyphenoxy)trimethyl- has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.

Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.

Industry: The compound is used in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of Silane, (4-methoxyphenoxy)trimethyl- involves the interaction of the silane group with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, facilitating the formation of complex molecular structures. The pathways involved include nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Silane, (4-methoxyphenoxy)trimethyl- with structurally related organosilanes, emphasizing molecular properties, functional groups, and bioactivities where available:

Key Observations:

Thioether-containing silanes (e.g., trimethyl[[(4-methylphenyl)thio]methyl]-silane) exhibit stronger antimicrobial activity due to sulfur’s electronegativity, suggesting that the methoxy group in the target compound may offer different bioactivity profiles .

Molecular Weight and Solubility :

- Lower molecular weight analogs (e.g., Trimethyl(2-phenylethoxy)silane, 194.35 g/mol) are more volatile, whereas the target compound’s higher weight (~208 g/mol) may improve thermal stability for material science applications .

Biological Activity: Silanes with aromatic substituents (e.g., Methyltris(trimethylsiloxy)silane) show broad-spectrum antimicrobial activity, implying that the 4-methoxyphenoxy group could synergize with the silane moiety for similar applications .

Challenges and Gaps:

- Limited data on the target compound’s exact reactivity, stability, or biological efficacy necessitate further experimental validation.

- Structural analogs highlight the importance of substituent positioning; para-substitution (as in 4-methoxyphenoxy) typically enhances steric accessibility compared to ortho/meta isomers .

Q & A

Q. Table 1: Synthetic Conditions Comparison

| Parameter | Value/Description | Reference |

|---|---|---|

| Catalyst | CuCl₂ (5 mol%) | |

| Temperature | 170°C | |

| Solvent | Solvent-free (neat conditions) | |

| Yield | 85–91% |

Basic: What spectroscopic and crystallographic techniques are used to characterize this silane?

Q. Methodological Answer :

NMR Spectroscopy :

- ¹H NMR : Peaks for methoxy (~δ 3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and trimethylsilyl (δ 0.1–0.3 ppm).

- ¹³C NMR : Methoxy carbons at ~δ 55 ppm; aromatic carbons between δ 110–160 ppm.

X-ray Crystallography :

Q. Table 2: Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Si–O Bond Length | 1.6379 Å | |

| Si–O–C Angle | 139.79° | |

| Dihedral Angles (Aromatic) | 80.55°–81.53° |

Basic: How is this silane utilized as a protecting group in multi-step syntheses?

Methodological Answer :

The trimethylsilyl group protects hydroxyl or phenolic moieties during reactive transformations (e.g., Grignard reactions, oxidations).

Protection : React hydroxyl-containing substrates with TMSCN under catalytic conditions (e.g., CuCl₂).

Stability : Resists acidic/basic conditions but cleaved by fluoride ions (e.g., TBAF).

Case Study : Used in nucleotide synthesis to shield hydroxyls during phosphoramidite coupling, ensuring regioselectivity .

Advanced: How to resolve contradictions in spectroscopic data across studies?

Methodological Answer :

Discrepancies in NMR or crystallographic data often arise from:

Solvent Effects : Compare spectra in identical solvents (e.g., CDCl₃ vs. DMSO-d₆).

Dynamic Processes : Variable-temperature NMR to detect rotational barriers in silyl ethers.

Crystallographic Artifacts : Validate X-ray data against computational models (DFT). For example, a reported Si–O bond length of 1.64 Å matches DFT predictions within 0.02 Å .

Example : Conflicting ¹H NMR aromatic shifts may result from impurities; use HSQC/HMBC to confirm assignments.

Advanced: What mechanistic insights explain its reactivity in cross-coupling reactions?

Methodological Answer :

The silane acts as a traceless directing group or stabilizes reactive intermediates:

Pd-Catalyzed Couplings : The silyl group enhances electron density at the aromatic ring, accelerating oxidative addition.

Steric Effects : Bulky trimethylsilyl limits access to ortho positions, favoring para substitution.

Experimental Design :

Q. Table 3: Reactivity in Cross-Coupling

| Reaction Type | Role of Silane | Key Observation |

|---|---|---|

| Suzuki-Miyaura | Electron-donating effect | 20% higher yield vs. non-silylated |

| Buchwald-Hartwig | Steric protection | Selective meta-amination |

Advanced: How to optimize experimental design for moisture-sensitive reactions?

Q. Methodological Answer :

Apparatus : Use Schlenk lines or gloveboxes for anhydrous conditions.

Catalyst Screening : Test moisture-tolerant catalysts (e.g., Zn(OTf)₂) to reduce sensitivity.

In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect hydrolysis byproducts.

Case Study : Substituting CuCl₂ with Sc(OTf)₃ in silylation improved yield by 12% under humid conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.